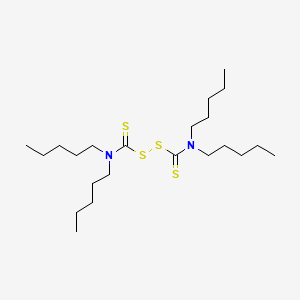
Tetrapentylthioperoxydicarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapentylthioperoxydicarbamic acid is a chemical compound with the molecular formula C22H44N2S4 It is known for its unique structure, which includes two thiocarbamoyl groups connected by a persulfide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrapentylthioperoxydicarbamic acid can be synthesized through the reaction of pentylamine with carbon disulfide, followed by oxidation with hydrogen peroxide. The reaction typically proceeds under mild conditions, with the formation of the persulfide linkage being a key step. The overall reaction can be summarized as follows:
-
Formation of Pentylthiocarbamate
2 C5H11NH2+CS2→C5H11NHCS2NH2C5H11
-
Oxidation to this compound
2 C5H11NHCS2NH2C5H11+H2O2→C5H11NHCS2SSC2NH2C5H11+2 H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrapentylthioperoxydicarbamic acid undergoes various chemical reactions, including:
Oxidation: The persulfide linkage can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the persulfide linkage can yield thiols.
Substitution: The thiocarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamates.
Wissenschaftliche Forschungsanwendungen
Tetrapentylthioperoxydicarbamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of rubber and plastics as a vulcanization accelerator.
Wirkmechanismus
The mechanism of action of tetrapentylthioperoxydicarbamic acid involves its interaction with thiol groups in proteins and enzymes. The persulfide linkage can form disulfide bonds with cysteine residues, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethylthioperoxydicarbamic acid
- Tetraethylthioperoxydicarbamic acid
- Tetrabutylthioperoxydicarbamic acid
Uniqueness
Tetrapentylthioperoxydicarbamic acid is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological molecules. Compared to its shorter-chain analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
5721-31-3 |
|---|---|
Molekularformel |
C22H44N2S4 |
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
dipentylcarbamothioylsulfanyl N,N-dipentylcarbamodithioate |
InChI |
InChI=1S/C22H44N2S4/c1-5-9-13-17-23(18-14-10-6-2)21(25)27-28-22(26)24(19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3 |
InChI-Schlüssel |
HDKVJYLPNIUCJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)C(=S)SSC(=S)N(CCCCC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



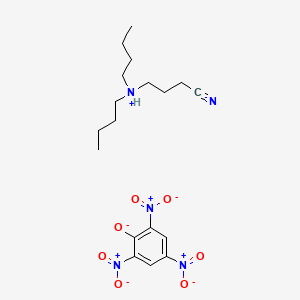
![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)
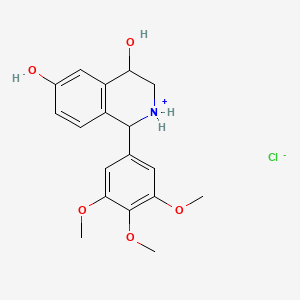

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
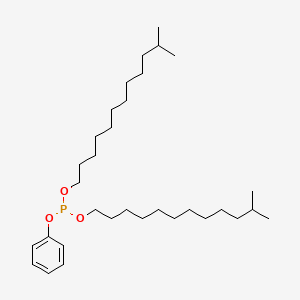


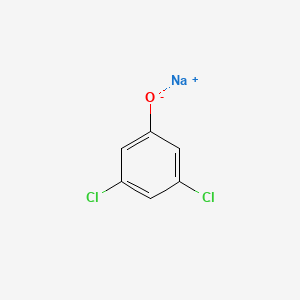
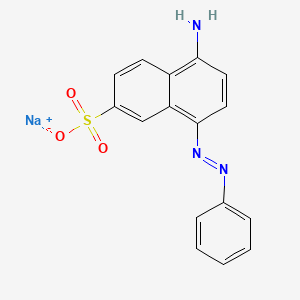
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
